![molecular formula C7H4ClFN2 B13669171 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using the Balz-Schiemann reaction or lithium-halogen exchange . These reactions are carried out under controlled conditions to ensure the selective introduction of the desired halogen atoms.
Industrial Production Methods
Industrial production methods for 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound.
科学的研究の応用
3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its potential therapeutic effects.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to the induction of apoptosis and the reduction of cancer cell migration and invasion.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine include other pyrrolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. This compound’s ability to selectively inhibit FGFRs makes it a valuable candidate for further research in cancer therapy.
特性
分子式 |
C7H4ClFN2 |
|---|---|
分子量 |
170.57 g/mol |
IUPAC名 |
3-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) |
InChIキー |
IDMILNHBYWAZGB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1F)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
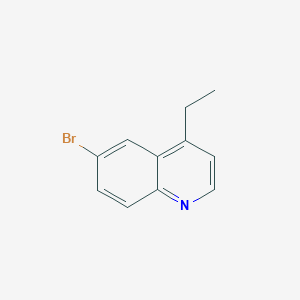
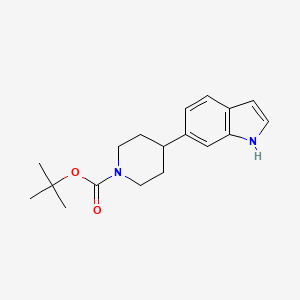
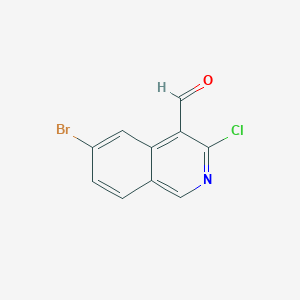
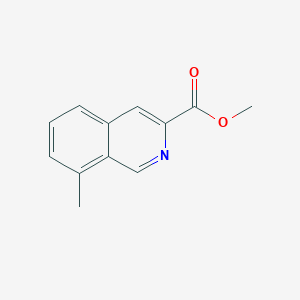
![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
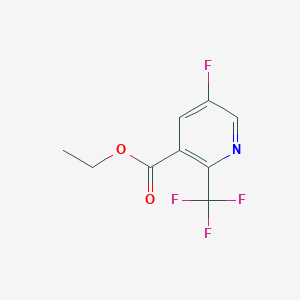
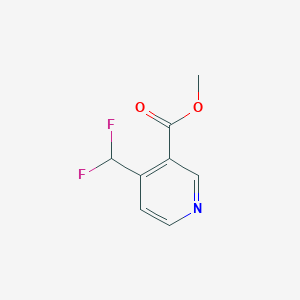

![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)

